Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy-
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Overview
Description
Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- is an organic compound with the molecular formula C10H10Br2O. It is characterized by a benzene ring substituted with a 2,2-dibromocyclopropyl group and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- typically involves the reaction of a benzene derivative with a dibromocyclopropane precursor. One common method is the reaction of 1-(4-methoxyphenyl)ethanone with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the dibromocyclopropyl group to a cyclopropyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Cyclopropyl-substituted benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- involves its interaction with molecular targets through its functional groups. The dibromocyclopropyl group can participate in radical reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2,2-dibromocyclopropyl)-4-hydroxy-
- Benzene, 1-(2,2-dibromocyclopropyl)-4-ethoxy-
- Benzene, 1-(2,2-dibromocyclopropyl)-4-methyl-
Uniqueness
Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- is unique due to the presence of both a dibromocyclopropyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(2,2-dibromocyclopropyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-13-8-4-2-7(3-5-8)9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJLHVFYPDVVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343417 |
Source
|
Record name | Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65038-31-5 |
Source
|
Record name | Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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